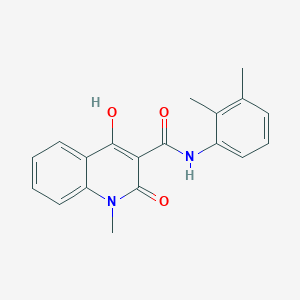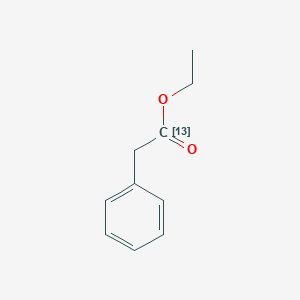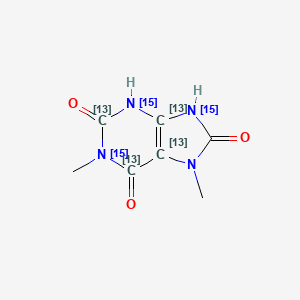
sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is a compound with the molecular formula C8H15NaO2. It is a sodium salt of a carboxylic acid, where the carbon atoms at positions 2, 3, 4, and 5 are isotopically labeled with carbon-13. This isotopic labeling makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate typically involves the isotopic labeling of the precursor molecules. The process begins with the synthesis of 2-propylpentanoic acid, which is then isotopically labeled at the desired positions using carbon-13 labeled reagents. The final step involves the neutralization of the labeled acid with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows a similar route but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled reagents and ensure the purity of the final product. The reaction conditions are carefully controlled to maximize yield and minimize the loss of expensive isotopically labeled materials.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The sodium salt can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of carbon atoms in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of stable isotope labeling.
Wirkmechanismus
The mechanism of action of sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace the flow of carbon atoms. In reaction mechanism studies, it helps in identifying intermediates and understanding the steps involved in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium propionate-2,3-13C2
- Sodium fumarate-2,3-13C2
- Hexanoic acid-1,2-13C2
- Sodium acetate-13C2
Uniqueness
Sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate is unique due to its specific isotopic labeling at multiple positions, which provides detailed information in tracing studies. This level of labeling is not commonly found in other similar compounds, making it particularly valuable in complex metabolic and reaction mechanism studies.
Eigenschaften
CAS-Nummer |
1173021-77-6 |
|---|---|
Molekularformel |
C8H15NaO2 |
Molekulargewicht |
170.16 g/mol |
IUPAC-Name |
sodium;2-(2,3-13C2)propyl(4,5-13C2)pentanoate |
InChI |
InChI=1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1/i1+1,2+1,3+1,4+1; |
InChI-Schlüssel |
AEQFSUDEHCCHBT-UJNKEPEOSA-M |
Isomerische SMILES |
[13CH3][13CH2]CC(C[13CH2][13CH3])C(=O)[O-].[Na+] |
Kanonische SMILES |
CCCC(CCC)C(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1-Amino-5-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)(3-chlorophenyl)methanone](/img/structure/B12054365.png)

![(1R*,5R*)-9-Methyl-3,9-diazabicyclo[3.3.2]decan-10-one dihydrochloride](/img/structure/B12054383.png)

![2-methoxyethyl (2E)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12054389.png)


![3-({4-[(E)-(2-Chloro-4-hydroxy-5-methoxyphenyl)diazenyl]-1-hydroxy-2-naphthoyl}amino)-4-[methyl(octadecyl)amino]benzenesulfonic acid](/img/structure/B12054415.png)
![2,5-bis[4-(azidomethyl)phenyl]-1,1-dimethyl-3,4-diphenylsilole](/img/structure/B12054417.png)


![2-[(E)-hydroxyiminomethyl]pyren-1-ol](/img/structure/B12054428.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12054445.png)
